![molecular formula C11H9F B070646 1-Fluoro-3-methylazulene CAS No. 180129-02-6](/img/structure/B70646.png)
1-Fluoro-3-methylazulene
Overview
Description
1-Fluoro-3-methylazulene is an organic compound with the molecular formula C11H9F. It belongs to the class of azulenes, which are bicyclic aromatic hydrocarbons known for their vibrant blue color.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-3-methylazulene can be synthesized through various methods. One common approach involves the fluorination of 3-methylazulene using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, to ensure selective fluorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-3-methylazulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of fluoro-substituted azulene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of partially or fully hydrogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
- Oxidation products include fluoro-substituted azulene derivatives.
- Reduction products include hydrogenated azulenes.
- Substitution reactions yield various substituted azulenes depending on the reagents used .
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that azulene derivatives, including 1-fluoro-3-methylazulene, exhibit significant anti-inflammatory activity. A study by Ampika Phutim-Mangkhalthon et al. demonstrated that guaiazulene (a related compound) showed promising results in photodynamic therapy for inflammatory conditions. The study highlighted the potential of azulene derivatives as therapeutic agents against inflammation .
Anticancer Activity
This compound and similar compounds have been investigated for their anticancer properties. For instance, derivatives of guaiazulene were shown to selectively target cancer cells while sparing normal cells. In vitro studies indicated that certain azulene derivatives could induce apoptosis in cancer cell lines, suggesting their potential as anticancer drugs . Specifically, a derivative exhibited a higher tumor specificity compared to conventional chemotherapeutics like doxorubicin, indicating a promising direction for future research .
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to absorb light in the near-infrared region can be exploited in developing organic photovoltaic devices and photodetectors. The modification of the azulene structure through fluorination enhances its stability and efficiency in these applications .
Colorants and Dyes
Due to its vibrant color properties, this compound is also being explored as a potential dye or pigment in various materials. The tunable electronic properties associated with fluorination allow for the design of colorants with specific absorption characteristics, which can be utilized in coatings and plastics .
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Phutim-Mangkhalthon et al. (2020) | Anti-inflammatory effects | Demonstrated efficacy of guaiazulene in reducing inflammatory markers through photodynamic therapy. |
Zongchen Ma et al. (2018) | Anticancer activity | Identified significant anti-inflammatory activity in guaiazulene-based chalcones; showed selective targeting of cancer cells. |
Tereza Brogyányi et al. (2022) | Anticancer activity | Investigated azulene hydrazide-hydrazones; exhibited cytotoxic effects on pancreatic cancer cells with better selectivity than healthy cells. |
Mechanism of Action
The mechanism of action of 1-Fluoro-3-methylazulene involves its interaction with molecular targets through its fluorine atom. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various biological molecules. This interaction can modulate biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
1-Fluoroazulene: Similar in structure but lacks the methyl group.
3-Methylazulene: Similar but lacks the fluorine atom.
1-Methylazulene: Similar but lacks the fluorine atom and has a different substitution pattern
Uniqueness: 1-Fluoro-3-methylazulene is unique due to the combined presence of both a fluorine atom and a methyl group on the azulene ring. This combination imparts distinct chemical properties, such as altered reactivity and stability, making it a valuable compound for various applications .
Biological Activity
1-Fluoro-3-methylazulene (CAS No. 180129-02-6) is a derivative of azulene, a bicyclic hydrocarbon known for its unique structural and electronic properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activity of this compound, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a fluorine atom substituted at the first position and a methyl group at the third position of the azulene ring system. This modification influences its electronic properties, potentially enhancing its reactivity and biological interactions.
Anti-inflammatory Activity
Research indicates that azulene derivatives, including this compound, exhibit significant anti-inflammatory properties. A study highlighted that azulene itself demonstrates strong anti-inflammatory effects without inducing immunostimulation, making it a potential candidate for treating inflammatory diseases . The mechanism involves the inhibition of pro-inflammatory cytokines and mediators.
Anticancer Activity
This compound has been investigated for its cytotoxic effects against various cancer cell lines. In a study assessing the cytotoxicity of several azulene derivatives, it was found that certain compounds exhibited selective toxicity towards human oral squamous cell carcinoma lines while sparing normal cells . The compound's ability to induce apoptosis in cancer cells suggests its potential as an anticancer agent.
Antimicrobial Activity
The antimicrobial properties of azulene derivatives have also been explored. Research has shown that azulenes can inhibit the growth of various bacterial strains, indicating their potential as natural antimicrobial agents. The presence of the fluorine atom in this compound may enhance its lipophilicity and membrane permeability, contributing to its antimicrobial efficacy.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Azulenes can interact with specific enzymes involved in inflammatory processes or cancer cell proliferation.
- Modulation of Cell Signaling Pathways : The compound may influence pathways related to apoptosis and cell survival, particularly in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that azulenes can induce oxidative stress in target cells, leading to cytotoxic effects.
Case Studies
- Cytotoxicity Assessment : In a systematic evaluation of 27 azulene derivatives, including this compound, researchers found that it exhibited notable cytotoxicity against human oral tumor cell lines compared to normal cells. The study used a combination of assays to determine cell viability and apoptosis induction .
- Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties of azulenes demonstrated that compounds like this compound could significantly reduce levels of inflammatory markers in vitro. This study utilized macrophage models to assess the compound's efficacy in modulating inflammatory responses .
Comparative Analysis with Other Azulenes
Compound | Anti-inflammatory Activity | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
This compound | Moderate | High | Moderate |
Guaiazulene | High | Moderate | High |
Unsubstituted Azulene | High | Low | Moderate |
This table illustrates the comparative biological activities of various azulenes, highlighting the unique profile of this compound.
Properties
IUPAC Name |
1-fluoro-3-methylazulene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F/c1-8-7-11(12)10-6-4-2-3-5-9(8)10/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIWXFQWXMPQPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C1=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80570574 | |
Record name | 1-Fluoro-3-methylazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180129-02-6 | |
Record name | 1-Fluoro-3-methylazulene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80570574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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